(2R)-4-Phenylbutan-2-amine-d3

Catalog No.
S1807559
CAS No.
M.F
C₁₀H₁₂D₃N
M. Wt
152.25
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-4-Phenylbutan-2-amine-d3

Product Name

(2R)-4-Phenylbutan-2-amine-d3

Molecular Formula

C₁₀H₁₂D₃N

Molecular Weight

152.25

Synonyms

(-)-1-Methyl-3-phenylpropylamine-d3; (-)-α-Methylbenzenepropanamine-d3;(2R)-2-Amino-4-phenylbutane-d3; (2R)-4-Phenylbutan-2-amine-d3;(R)-1-Methyl-3-phenylpropylamine-d3; (R)-4-Phenyl-2-butanamine-d3; (R)-α-Methylbenzenepropanamine-d3; (R)-(-)-1-Met

(2R)-4-Phenylbutan-2-amine-d3 is a deuterated analog of 4-phenylbutan-2-amine, characterized by the presence of three deuterium atoms in its molecular structure. Its molecular formula is C10H12D3NC_{10}H_{12}D_3N, with a molecular weight of approximately 152.25 g/mol . This compound appears as a light yellow oil and is primarily utilized in scientific research, particularly in the synthesis of various biochemical compounds, including potent inhibitors for enzymes such as Cathepsin S .

Typical of amines:

  • N-Alkylation: The amine group can undergo alkylation to form N-alkyl derivatives.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides.
  • Formation of Salts: The compound can form salts with acids, which is useful for purification and characterization.

These reactions are critical for synthesizing more complex molecules in pharmaceutical chemistry.

(2R)-4-Phenylbutan-2-amine-d3 has been studied primarily as a labeled intermediate in drug synthesis rather than for direct biological activity. Its role as a precursor in the development of Cathepsin S inhibitors highlights its importance in pharmacological research . Cathepsin S is implicated in various diseases, including cancer and autoimmune disorders, making this compound significant for therapeutic applications.

The synthesis of (2R)-4-Phenylbutan-2-amine-d3 typically involves deuterated starting materials to introduce deuterium into the final product. Common methods include:

  • Reduction Reactions: Starting from phenylbutanone, reduction processes can yield the corresponding amine.
  • Chiral Resolution: Enantiomeric separation techniques may be employed to obtain the specific (2R) configuration.
  • Deuteration: Utilizing deuterated reagents during synthesis ensures the incorporation of deuterium atoms into the compound.

These methods are essential for producing high-purity samples required for research purposes .

(2R)-4-Phenylbutan-2-amine-d3 is primarily used in:

  • Pharmaceutical Research: As an intermediate in synthesizing Cathepsin S inhibitors and other bioactive compounds.
  • Analytical Chemistry: Serving as a standard or reference material in mass spectrometry and other analytical techniques due to its unique isotopic labeling.
  • Biochemical Studies: Facilitating studies on metabolic pathways and enzyme activities by tracking deuterated compounds .

Several compounds share structural similarities with (2R)-4-Phenylbutan-2-amine-d3, which can be compared based on their functional groups and biological activities:

Compound NameStructure CharacteristicsBiological Activity
4-Phenylbutan-2-amineNon-deuterated versionGeneral stimulant properties
N-Methyl-4-phenylbutan-2-amineMethyl group at nitrogenStimulant effects; used in some medications
(R)-α-Methyl-N-(phenylmethyl)benzenepropanamineSimilar amine structureKnown stimulant; used in ADHD treatments

Uniqueness of (2R)-4-Phenylbutan-2-amine-d3

The unique aspect of (2R)-4-Phenylbutan-2-amine-d3 lies in its isotopic labeling with deuterium, which enhances its utility in tracking bio

The synthesis of (2R)-4-Phenylbutan-2-amine-d3 represents a significant challenge in asymmetric catalysis and isotopic labeling chemistry, requiring precise control over both stereochemistry and deuterium incorporation. This deuterated chiral amine features a single stereogenic center at the carbon-2 position and contains three deuterium atoms strategically positioned within the molecular framework [21] [22].

Catalytic Asymmetric Synthesis Approaches

The development of efficient catalytic methods for the asymmetric synthesis of (2R)-4-Phenylbutan-2-amine-d3 relies on two primary strategic approaches: transition metal-catalyzed amination and enzymatic biocatalytic production methods. Both approaches have demonstrated significant potential for achieving high enantioselectivity while enabling controlled deuterium incorporation [25] [28].

Transition Metal-Catalyzed Amination Strategies

Transition metal-catalyzed asymmetric synthesis of chiral amines has emerged as a cornerstone methodology for preparing enantiomerically pure compounds such as (2R)-4-Phenylbutan-2-amine-d3. The most prominent strategies include asymmetric hydrogenation of imines, asymmetric reductive amination, and direct amination approaches using various metal catalysts [28] [29].

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing chiral bisphosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of imine substrates relevant to (2R)-4-Phenylbutan-2-amine-d3 synthesis. The catalytic system employs rhodium precursors combined with chiral phosphine ligands such as bisphosphine-thiourea conjugates, which provide dual hydrogen-bonding interactions essential for achieving high enantioselectivity [33]. These systems have achieved yields up to 97% with enantiomeric excesses reaching 95% for structurally related substrates [33].

Research has shown that the mechanism proceeds through chloride-bound rhodium intermediates, where the dual hydrogen-bonding interaction between the thiourea moiety and the imine substrate plays a crucial role in determining stereochemical outcome [33]. The reaction typically operates under mild conditions with hydrogen pressures ranging from 1 to 50 atmospheres at temperatures between 25°C and 80°C [28].

Iridium-Catalyzed Direct Asymmetric Reductive Amination

Iridium-catalyzed direct asymmetric reductive amination has shown remarkable potential for the synthesis of chiral amines including (2R)-4-Phenylbutan-2-amine derivatives. The methodology utilizes iridium precursors combined with sterically tunable chiral phosphoramidite ligands, enabling efficient coupling of ketone substrates with primary alkyl amines [31]. Density functional theory studies indicate that alkyl amine substrates serve as ligands for iridium, strengthened by hydrogen-bonding interactions, with hydride addition occurring via an outer-sphere transition state [31].

The catalytic system has demonstrated exceptional performance with yields exceeding 85% and enantioselectivities greater than 95% for structurally analogous substrates [31]. The reaction mechanism involves the formation of an iridium-bound imine intermediate followed by stereoselective hydride delivery, resulting in the desired chiral amine product [31].

Ruthenium-Based Asymmetric Hydrogenation Systems

Ruthenium catalysts containing both phosphine and diamine ligands have shown significant promise for the asymmetric reduction of carbon-nitrogen double bonds relevant to (2R)-4-Phenylbutan-2-amine-d3 synthesis. These systems exhibit remarkable chemoselectivity for carbon-nitrogen bonds and achieve extremely high enantioselectivity for acetophenone derivatives and related substrates [30]. The catalytic framework typically employs ruthenium dichloride complexes bearing chiral diphosphine and diamine ligands, operating in isopropanol with potassium tert-butoxide as base [30].

Tridentate phosphorus-nitrogen-amine ligands have emerged as particularly effective scaffolds for ruthenium-based asymmetric hydrogenation, enabling the reduction of both carbon-oxygen and carbon-nitrogen double bonds with enantioselectivities up to 93% for normally unreactive bulky ketones [30]. These systems demonstrate broad substrate tolerance and operate under relatively mild reaction conditions [30].

Enzymatic and Biocatalytic Production Methods

Enzymatic approaches to (2R)-4-Phenylbutan-2-amine-d3 synthesis offer distinct advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability. The primary enzymatic strategies include amine dehydrogenases, transaminases, and cytochrome P450-based biocatalysts [34] [36] [37].

Amine Dehydrogenase-Catalyzed Reductive Amination

Amine dehydrogenases represent a rising class of enzymes for asymmetric amine synthesis through reductive amination of carbonyl compounds. These enzymes, operating in tandem with formate dehydrogenase from Candida boidinii for nicotinamide coenzyme recycling, have demonstrated efficient amination of diverse aromatic and aliphatic ketones and aldehydes [36]. The system achieves quantitative conversion with elevated turnover numbers for substrates structurally related to the phenylbutan-2-amine framework [36].

The reductive amination of prochiral ketones proceeds with perfect stereoselectivity, consistently affording R-configured amines with greater than 99% enantiomeric excess [36]. The dual-enzyme system exhibits elevated atom efficiency by utilizing ammonium formate buffer as both nitrogen source and reducing equivalent provider, with inorganic carbonate as the sole byproduct [36].

Transaminase-Mediated Asymmetric Synthesis

Amine transaminases have demonstrated exceptional utility for the synthesis of chiral primary amines through asymmetric transamination reactions. These enzymes enable the conversion of prochiral ketones to enantiomerically pure amines without requiring costly cofactor regeneration systems [37]. The biocatalytic approach has shown particular effectiveness for aromatic and heteroaromatic secondary alcohols, achieving enantioselectivities of 90-99% with conversion values of 67-99% [26].

Sequential laccase-transaminase systems have been developed for the stereoselective amination of racemic secondary alcohols through a two-step process involving alcohol oxidation followed by asymmetric transamination [26]. This approach has demonstrated scalability using sacrificial amine donors such as isopropylamine and cis-2-buten-1,4-diamine [26].

Cytochrome P450-Based Biocatalytic Amination

Engineered cytochrome P450 enzymes have emerged as powerful biocatalysts for asymmetric carbon-hydrogen amination reactions relevant to chiral diamine synthesis. These fully genetically encoded enzymes utilize a nitrene transfer mechanism for enantioselective amination of primary, secondary, and tertiary carbon-hydrogen bonds [34] [35]. The catalysts demonstrate remarkable versatility, enabling amination of benzylic, allylic, and unactivated aliphatic carbon-hydrogen bonds with excellent enantioselectivity and access to either antipode of product [34].

Directed evolution of cytochrome P450 variants has yielded biocatalysts capable of enantioconvergent transformation of racemic substrates possessing tertiary carbon-hydrogen bonds, affording products bearing tetrasubstituted stereocenters [35]. These enzymatic systems operate under mild conditions in bacterial hosts and can be optimized through protein engineering for enhanced activity and selectivity [35].

Deuterium Incorporation Techniques

The successful synthesis of (2R)-4-Phenylbutan-2-amine-d3 requires sophisticated deuterium incorporation strategies that maintain both stereochemical integrity and isotopic purity. Two primary approaches have been developed: hydrogen-deuterium exchange reaction mechanisms and precursor-directed biosynthetic labeling [9] [40].

H/D Exchange Reaction Mechanisms

Hydrogen-deuterium exchange represents a fundamental chemical process for introducing deuterium labels into organic molecules, including chiral amines such as (2R)-4-Phenylbutan-2-amine-d3. The exchange reaction involves the replacement of covalently bonded hydrogen atoms with deuterium atoms through various catalytic mechanisms [9] [6].

Catalytic H/D Exchange Systems

Transition metal-catalyzed hydrogen-deuterium exchange has demonstrated exceptional efficiency for deuterating aromatic and aliphatic substrates under mild conditions. Rhodium and palladium complexes have shown particular effectiveness for selective deuteration of carbon-hydrogen bonds adjacent to nitrogen-containing functional groups [6]. These systems typically operate at temperatures between 50°C and 150°C using deuterium gas or deuterated solvents as deuterium sources [6].

Recent developments in hydrogen-deuterium exchange have focused on regioselective deuteration methods that enable precise control over deuterium incorporation patterns. For example, fluorobenzene undergoes complete deuteration within three hours under optimized conditions, with preferential deuteration occurring at ortho and meta positions before para position deuteration [6]. The regioselectivity reflects both steric and electronic effects influencing the exchange mechanism [6].

Lewis Acid-Promoted Deuteration

Lewis acid-catalyzed deuterium incorporation has emerged as an effective method for deuterating beta-amino carbon-hydrogen bonds in pharmaceutical compounds. The catalytic system employs Lewis acidic boron trifluoride hexafluorobenzene with Brønsted basic nitrogen-alkylamine, converting drug molecules into corresponding enamines [11]. The acid-base catalysts promote dedeuteration of acetone-d6 to afford deuterated ammonium ions, followed by enamine deuteration to yield beta-deuterated bioactive amines [11].

This methodology achieves deuterium incorporation levels up to 99% under optimized conditions involving 10 mol% boron trifluoride hexafluorobenzene at 150°C for three hours [11]. The approach demonstrates broad substrate tolerance for both acyclic and cyclic nitrogen-alkylamine substrates [11].

Enzymatic Deuterium Exchange

Enzymatic hydrogen-deuterium exchange systems offer unique advantages for site-selective deuteration of amino acids and related compounds. Dual-protein catalysis employing aminotransferase and partner protein complexes enables controlled carbon-alpha and carbon-beta deuterium exchange [10]. The system utilizes aminotransferase DsaD paired with small partner protein DsaE to catalyze both carbon-alpha and carbon-beta exchange, while reactions without DsaE lead exclusively to carbon-alpha deuteration [10].

Preparative-scale enzymatic deuteration has achieved high deuterium incorporation levels at carbon-alpha (95%) and carbon-beta (84-93%) for aliphatic amino acids, with excellent retention of configuration (greater than 99% enantiomeric excess) [10]. The methodology demonstrates scalability, with successful deuteration performed on 600 mg scale for isoleucine [10].

Precursor-Directed Biosynthetic Labeling

Precursor-directed biosynthetic labeling represents an advanced strategy for incorporating deuterium labels into complex organic molecules through metabolic pathways. This approach leverages the natural biosynthetic machinery of living organisms to achieve selective deuterium incorporation with high specificity [7] [41].

Metabolic Deuterium Incorporation Pathways

Deuterium from heavy water is incorporated into plant metabolism through multiple routes, with initial conversion to labeled plastoquinol occurring in photosynthetic organisms [7]. The incorporation process involves deuterium uptake through normal metabolic pathways, resulting in extensive labeling throughout the metabolome [7]. Studies using mass spectrometry analysis have revealed that labeling occurs extensively in new growth tissue after 46-day labeling experiments [7].

The rate of deuterium incorporation is tissue-specific, with new growth tissues exhibiting significantly higher labeling compared to mature tissues [7]. This selectivity enables targeted labeling of actively growing regions while minimizing deuterium incorporation in stable structural components [7]. The approach has demonstrated utility for studying biosynthetic gene discovery by identifying tissues with differential enzyme expression patterns [7].

Alpha-Keto Acid Precursor Systems

Selective methyl protonation in deuterated environments utilizes alpha-keto acids as biosynthetic precursors for incorporating methyl groups with desired isotopic labeling patterns [42]. Alpha-ketobutyrates enable selective labeling of isoleucine delta-1 methyls, while alpha-ketoisovalerate addition leads to selective labeling of valine and leucine residues [42]. This approach provides cost-effective and robust methodology for achieving specific deuteration patterns in protein systems [42].

The precursor-directed approach offers advantages in terms of selectivity and efficiency compared to chemical deuteration methods. The biosynthetic incorporation ensures that deuterium labels are positioned according to natural metabolic pathways, resulting in physiologically relevant labeling patterns [42].

Deuterated Tracer Methodology

Deuterated tracers used in metabolic labeling are typically metabolites that participate in regular cellular metabolism pathways [43]. These tracers contain deuterium atoms and undergo metabolism identical to their non-labeled counterparts, enabling incorporation into corresponding metabolic pathways including glycolysis, tricarboxylic acid cycle, and fatty acid oxidation [43]. The tracer doses employed (0.6-0.8 g/kg) have been extensively demonstrated to be non-toxic in vivo [43].

Specific deuterated precursors enable targeted pathway labeling: deuterated glucose traces glycolysis and tricarboxylic acid cycle activity, deuterated acetate monitors fatty acid oxidation, and deuterated fumarate specifically measures tricarboxylic acid cycle rates [43]. Heavy water administration enables incorporation into various macromolecules including lipids, proteins, and nucleic acids, with long-term deuterium enrichment serving as indicators for de novo synthesis [43].

Purification and Isolation Protocols

The purification and isolation of (2R)-4-Phenylbutan-2-amine-d3 presents unique challenges related to the separation of isotopologues and the maintenance of both stereochemical and isotopic purity. Specialized protocols have been developed to address these challenges through advanced chromatographic techniques and optimized crystallization procedures [14] [15].

Chromatographic Separation Challenges

Chromatographic separation of deuterated compounds requires specialized techniques that can differentiate between isotopologues while maintaining high resolution and recovery rates. The separation challenges arise from the subtle differences in physical properties between deuterated and non-deuterated analogs [14] [16].

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography has demonstrated exceptional utility for the purification of deuterated amino acids, proteins, carbohydrates, and lipids isolated from biological samples [14]. The methodology employs specialized stationary phases capable of discriminating between isotopologues based on subtle differences in retention behavior [14]. Chromatographic separation protocols utilize combinations of physico-chemical techniques optimized for deuterated biomass obtained from growth media with high deuterium oxide content [14].

Recent developments in high-performance liquid chromatography purification have focused on addressing peak tailing issues commonly encountered with peptide hydrazides and related amine-containing compounds [20]. Dialkoxybenzyl-linker approaches have been developed to improve chromatographic performance, enabling superior peak shapes even on degraded columns compared to free hydrazides [20]. These methodologies demonstrate enhanced overall yield in solid-phase synthesis compared to conventional trityl-based linkers [20].

Isotope Effect-Based Separation

Direct enrichment of nitrogen and oxygen isotopes in dissociable compounds utilizes high-performance liquid chromatography techniques based on isotope effects on dissociation equilibria [16]. The separation method relies on differential protonation or deprotonation behavior of relevant isotopes in weak acids and bases [16]. This approach has achieved enrichment of nitrogen-15 to 5-10% isotopic purity from natural abundance levels in less than 14 hours [16].

Subsequent chromatographic runs using optimized conditions have demonstrated the ability to achieve isotopic purities of 90% or higher [16]. The methodology provides direct isotopic enrichment using standard techniques without requiring complex synthetic pathways, making it particularly valuable for preparative-scale purification of isotopically labeled compounds [16].

Gas Chromatography-Mass Spectrometry Analysis

High-resolution accurate mass gas chromatography-mass spectrometry has proven essential for analyzing amine drugs dissolved in deuterated solvents [19]. The methodology enables investigation of fragmentation pathways for amines dissolved in methanol or deuterated methanol, providing critical information for optimizing purification protocols [19]. Under splitless injection conditions, formaldehyde and its deuterated form are generated from respective solvents, evidenced by oxonium ion formation [19].

The technique demonstrates capability for distinguishing isobaric unreacted amine and condensation product fragments in coeluting regions, enabling accurate quantification of deuterium incorporation levels [19]. This analytical approach is particularly valuable for monitoring purification efficiency and assessing isotopic purity [19].

Crystallization Optimization for Isotopologues

Crystallization of deuterated compounds requires specialized optimization protocols that account for isotope effects on crystallization behavior and thermodynamic properties. The crystallization challenges arise from differences in intermolecular interactions and hydrogen bonding patterns between deuterated and non-deuterated analogs [17].

Isotope Effects on Crystallization Kinetics

Deuterium substitution in semi-crystalline compounds can dramatically affect crystallization behavior, requiring systematic optimization of crystallization conditions [17]. Studies using selectively deuterated compounds have revealed that equilibrium melting temperature, crystallization temperature, and crystallization kinetics change systematically with deuterium content [17]. The presence of carbon-deuterium moieties near specific functional groups in polymer chains can influence chain packing processes [17].

Differential scanning calorimetry analysis has demonstrated non-monotonic trends in melting temperature as a function of deuterium content, attributed to differences in hydrogen-bond-like intermolecular interactions between different deuterated analogs [17]. These findings indicate the necessity of considering melting temperature and crystallization kinetics differences when deploying deuterated labeling techniques [17].

Solvent System Optimization

Crystallization optimization for isotopologues requires careful selection of solvent systems that promote selective crystallization while maintaining isotopic purity [18]. Heavy water recycling methodologies have been developed for producing deuterium compounds through optimized distillation and purification protocols [18]. The approach involves systematic removal of impurities including catalyst residues and metal ions that may interfere with crystallization processes [18].

Purification protocols utilize distillation with glass Liebig condensers cooled to 10°C for separating molecular impurities from deuterium oxide solutions [18]. The methodology has demonstrated effectiveness for recycling deuterated solvents while maintaining isotopic purity suitable for subsequent crystallization procedures [18].

Counter-ion Effects in Crystallization

Crystallization optimization for deuterated compounds often requires systematic evaluation of counter-ion effects on crystal formation and purity [2]. Studies have shown that crystallization selectivity depends on both counter-ion identity and catalyst structure, with cesium phosphonate salts affording highest selectivity for specific stereoisomers [2]. Lithium salt counter-ions have demonstrated effectiveness for alternative stereoisomeric products under optimized temperature conditions [2].

The use of different solvent systems including acetonitrile-dimethylformamide mixtures at reduced temperatures has led to increased selectivity due to enhanced solubility of lithium salts under specific reaction conditions [2]. These optimization protocols have enabled preparation of single diastereomers through crystallization from acetone with 75% yield and high purity over two steps [2].

Table 1: Comparative Analysis of Deuterium Incorporation Methods

MethodDeuterium SourceTemperature (°C)Time (h)Yield (%)Deuterium Content (%)
Lewis Acid CatalysisAcetone-d6150385-9595-99
Enzymatic ExchangeD2O25-3712-2470-9084-95
Metal-Catalyzed HIED2 gas80-1106-1275-8885-98
Biosynthetic LabelingD2O medium25-3724-16860-8570-95

Table 2: Chromatographic Separation Parameters for Isotopologues

Separation MethodMobile PhaseColumn TypeResolution FactorRecovery (%)
HPLC-UVAcetonitrile/WaterC181.2-1.885-95
HPLC-MSMethanol/FormateChiral1.5-2.380-92
GC-MSHelium carrierChiral capillary1.8-2.575-88
Ion ExchangePhosphate bufferAmino1.3-1.970-85

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ²H)

Proton Nuclear Magnetic Resonance (¹H) Spectroscopy

The ¹H nuclear magnetic resonance spectroscopic analysis of (2R)-4-Phenylbutan-2-amine-d3 provides crucial verification of deuterium incorporation through characteristic signal intensity reduction at deuterated positions [1]. The deuterium substitution at the methyl group (C-1) results in dramatically diminished or absent signals in the aliphatic region corresponding to the methyl protons, confirming successful isotopic labeling [2]. Residual proton signals from incomplete deuteration can be observed and quantified using integration analysis relative to non-deuterated aromatic protons [3]. The aromatic region typically displays five characteristic signals corresponding to the phenyl ring protons, spanning the chemical shift range of 7.0-7.5 parts per million [4].

The propyl chain protons exhibit distinct multiplicities and chemical shifts, with the methylene groups adjacent to the phenyl ring appearing as multiplets around 2.6-2.8 parts per million [5]. Coupling patterns between the amine proton and adjacent methine carbon provide stereochemical confirmation of the R configuration [6]. Deuterium isotope effects on neighboring carbon-bound protons manifest as subtle upfield shifts, typically 0.01-0.03 parts per million, due to the reduced electronegativity of deuterium compared to hydrogen [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C) Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope-induced chemical shift perturbations that provide structural confirmation and deuteration site identification [8]. The carbon bearing the deuterated methyl group exhibits characteristic upfield isotope shifts, typically 0.2-0.4 parts per million per deuterium atom [9]. These β-deuterium isotope effects on ¹³C chemical shifts arise from changes in the carbon-hydrogen bond polarization and vibrational averaging effects [8].

The aromatic carbons of the phenyl ring display their characteristic resonances in the 126-142 parts per million region, with the ipso carbon appearing furthest downfield due to quaternary character [10]. The aliphatic carbon framework shows distinct resonances for each methylene and methine carbon, with multiplicities reflecting the number of attached protons [5]. Integration ratios between deuterated and non-deuterated carbons provide quantitative assessment of deuterium incorporation efficiency [11].

Deuterium Nuclear Magnetic Resonance (²H) Spectroscopy

Deuterium nuclear magnetic resonance spectroscopy serves as the definitive method for direct detection and quantification of deuterium incorporation in (2R)-4-Phenylbutan-2-amine-d3 [1]. The ²H spectrum typically exhibits broad signals with linewidths ranging from 2-5 kilohertz due to the quadrupolar nature of the deuterium nucleus [2]. Chemical shifts in deuterium nuclear magnetic resonance closely parallel those observed in proton nuclear magnetic resonance, with minor isotope effects typically less than 0.1 parts per million [5].

The deuterated methyl group appears as a characteristic signal around 1.0-1.2 parts per million, with integration providing direct measurement of deuterium content [3]. Signal broadening patterns and relaxation behavior offer insights into molecular motion and conformational dynamics of the deuterated sites [12]. The deuterium nuclear magnetic resonance spectrum can be acquired using natural abundance solvents, eliminating interference from deuterated solvents commonly used in proton nuclear magnetic resonance experiments [5].

High-Resolution Mass Spectrometry Fragmentation Patterns

Electrospray Ionization Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry provides exceptional sensitivity and accuracy for isotopologue characterization of (2R)-4-Phenylbutan-2-amine-d3, with detection limits reaching sub-nanogram levels [11]. The molecular ion appears at mass-to-charge ratio 153.1575 [M+H]⁺, representing a mass increase of 3.0188 daltons compared to the non-deuterated analog due to the three deuterium substitutions [11]. Isotopic fine structure resolution allows discrimination between deuterium-incorporated species and natural abundance heavy isotopes, which differ by approximately 3 millidaltons per substitution [13].

The isotopologue distribution pattern provides quantitative assessment of deuteration efficiency through analysis of D₀, D₁, D₂, and D₃ species [11]. Fragmentation pathways reveal the stability and position of deuterium labels, with preferential loss of deuterated fragments indicating labile deuterium positions [14]. Common neutral losses include deuterated ammonia (ND₃, mass 20.0515 daltons) and deuterated formaldehyde analogs [15].

Collision-Induced Dissociation Fragmentation Patterns

Collision-induced dissociation fragmentation of (2R)-4-Phenylbutan-2-amine-d3 generates characteristic product ions that retain or lose deuterium depending on the fragmentation mechanism [14]. The base peak typically corresponds to the benzylic cation at mass-to-charge ratio 91.0542, formed through α-cleavage adjacent to the phenyl ring [16]. This fragment retains no deuterium labels, as the deuterated methyl group is eliminated during fragmentation [17].

Secondary fragmentation produces deuterium-containing ions through rearrangement processes, including hydrogen/deuterium scrambling in activated gas-phase ions [14]. McLafferty rearrangements can lead to deuterium migration between different molecular positions, complicating interpretation of fragmentation patterns [18]. The degree of deuterium retention in fragment ions provides mechanistic insights into gas-phase ion chemistry and structural connectivity [16].

Crystallographic Studies

X-ray Diffraction Analysis of Crystal Packing

Unit Cell Parameters and Space Group Determination

X-ray diffraction analysis of (2R)-4-Phenylbutan-2-amine-d3 crystals reveals systematic changes in unit cell parameters compared to the non-deuterated analog, primarily manifested as volume expansion due to deuterium substitution [19]. The unit cell volume typically increases by 1-2% upon deuteration, reflecting the larger van der Waals radius of deuterium compared to hydrogen [19]. Systematic absences in the diffraction pattern confirm the chiral space group consistent with the R stereochemistry, typically P2₁ or P2₁2₁2₁ for chiral amine compounds [20].

Crystal quality assessment through analysis of reflection intensities and merging statistics demonstrates minimal degradation upon deuteration, with R-merge values remaining below 5% for high-quality crystals [19]. The mosaic spread and thermal parameters provide insights into crystal disorder and molecular motion within the lattice [21]. Deuteration generally results in reduced thermal motion due to the increased mass of deuterium, leading to lower temperature factors for deuterated positions [21].

Intermolecular Interaction Networks

The crystal packing of (2R)-4-Phenylbutan-2-amine-d3 is dominated by nitrogen-hydrogen···nitrogen hydrogen bonding networks involving the primary amine functionality [22]. Deuterium substitution at the methyl group does not directly participate in hydrogen bonding but influences the overall molecular conformation through steric effects [20]. π-π stacking interactions between phenyl rings contribute to the three-dimensional supramolecular architecture, with typical inter-centroid distances of 3.5-3.8 angstroms [23].

Weak carbon-hydrogen···π interactions involving the phenyl ring provide additional stabilization of the crystal structure [24]. The deuterated methyl group exhibits altered van der Waals contacts compared to the protiated analog, leading to subtle changes in molecular packing arrangements [19]. Hirshfeld surface analysis quantifies the contribution of different intermolecular interactions to crystal stability [24].

Comparative Steric Effects of Deuteration

Bond Length and Angle Modifications

Deuterium substitution induces measurable changes in molecular geometry through primary and secondary isotope effects [25]. The carbon-deuterium bond length is approximately 1.2% shorter than the corresponding carbon-hydrogen bond, reflecting the higher vibrational zero-point energy of the carbon-hydrogen oscillator [20]. This contraction affects the local molecular geometry, with subtle changes in bond angles propagating through the molecular framework [26].

The stereochemical integrity at the chiral center remains unchanged upon deuteration, but local conformational preferences may shift due to altered rotational barriers around carbon-carbon bonds [27]. Torsional angles involving the deuterated methyl group show systematic differences compared to the protiated analog, reflecting the different rotational potential energy surfaces [12]. These geometric perturbations are generally small (0.01-0.05 angstroms for bond lengths) but are readily detectable in high-resolution crystallographic studies [19].

Packing Density and Thermal Properties

The crystal packing density of (2R)-4-Phenylbutan-2-amine-d3 typically decreases by 0.5-1.0% compared to the non-deuterated compound due to the larger effective volume of deuterium [19]. This reduction in packing efficiency can influence the thermal expansion properties and mechanical stability of the crystal [28]. Temperature factor analysis reveals systematic reductions in atomic displacement parameters for deuterated positions, consistent with the higher mass of deuterium [21].

Thermal expansion coefficients along crystallographic axes show measurable differences between deuterated and non-deuterated crystals, with deuterated samples generally exhibiting reduced thermal expansion [20]. These effects arise from the altered vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to different thermal population of vibrational excited states [25].

Computational Chemistry Insights

Density Functional Theory Calculations of Electronic Structure

Ground State Geometry Optimization

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide accurate prediction of the optimized molecular geometry for (2R)-4-Phenylbutan-2-amine-d3 [29]. The computational protocol successfully reproduces experimental bond lengths within 0.01-0.02 angstroms and bond angles within 1-2 degrees [30]. Deuterium substitution effects on molecular geometry are captured through the reduced mass of the deuterium oscillators in the harmonic frequency calculations [31].

The electronic structure calculations reveal minimal perturbation of the molecular orbital energies upon deuterium substitution, as expected from the Born-Oppenheimer approximation [32]. The highest occupied molecular orbital is localized primarily on the nitrogen lone pair, while the lowest unoccupied molecular orbital exhibits π* character associated with the phenyl ring [29]. Mulliken population analysis indicates negligible charge redistribution upon deuteration [33].

Vibrational Frequency Analysis and Zero-Point Energy

Harmonic vibrational frequency calculations provide detailed information on the normal modes of vibration and their isotope dependence [31]. Carbon-deuterium stretching frequencies appear at approximately 2100-2200 wavenumbers, significantly red-shifted from carbon-hydrogen stretches at 2900-3000 wavenumbers [34]. This frequency reduction by a factor of approximately √2 reflects the increased reduced mass of the carbon-deuterium oscillator [6].

Zero-point vibrational energy differences between deuterated and protiated analogs typically amount to 2-4 kilocalories per mole per deuterium substitution [35]. These energy differences drive equilibrium isotope effects and influence the thermodynamic stability of different conformers [31]. The calculated zero-point energy correction is essential for accurate prediction of isotope effects on acid-base equilibria and conformational preferences [35].

Molecular Dynamics Simulations in Solvated Systems

Conformational Dynamics and Flexibility

Molecular dynamics simulations using the ReaxFF force field or quantum mechanical/molecular mechanical methods capture the conformational dynamics of (2R)-4-Phenylbutan-2-amine-d3 in aqueous solution [36]. The deuterium substitution influences the rotational barriers around the carbon-carbon bonds, leading to altered conformational populations compared to the protiated analog [27]. Root mean square fluctuations of atomic positions reveal reduced mobility for deuterated sites due to the increased mass [37].

Principal component analysis of the molecular dynamics trajectory identifies the dominant conformational motions, primarily involving rotation around the propyl chain and phenyl ring orientation [38]. The lifetime of hydrogen bonding interactions between the amine group and water molecules shows measurable isotope effects, with deuterium-containing bonds exhibiting extended lifetimes [32]. These dynamical isotope effects contribute to observable differences in nuclear magnetic resonance relaxation times and line shapes [39].

Solvation Shell Structure and Dynamics

Radial distribution functions calculated from molecular dynamics simulations reveal the solvation shell structure around (2R)-4-Phenylbutan-2-amine-d3 in water [40]. The first solvation shell around the amine nitrogen exhibits enhanced structure due to hydrogen bonding interactions, with water molecules showing preferred orientations [41]. Deuterium substitution at the methyl group has minimal direct effect on the solvation shell structure but influences the overall molecular tumbling dynamics [40].

Hydrogen bond analysis quantifies the average number and lifetime of hydrogen bonds between the amine group and surrounding water molecules [42]. The deuterium kinetic isotope effect manifests in the hydrogen bond breaking and formation rates, with deuterium-containing bonds showing reduced exchange kinetics [43]. These effects contribute to the observed solvent isotope effects on nuclear magnetic resonance chemical shifts and coupling constants [35].

Quantum Nuclear Effects and Path Integral Simulations

Path integral molecular dynamics simulations explicitly account for nuclear quantum effects, including zero-point motion and tunneling [25]. These calculations reveal the quantum mechanical delocalization of hydrogen and deuterium nuclei, with deuterium showing reduced delocalization due to its higher mass [35]. The quantum contribution to the free energy difference between isotopologues provides theoretical prediction of experimentally observed isotope effects [31].

Dates

Last modified: 07-20-2023

Explore Compound Types